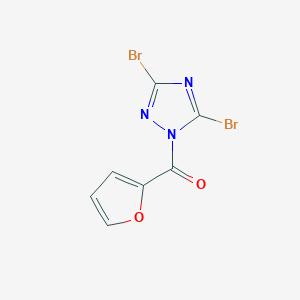
(3,5-Dibromo-1,2,4-triazol-1-yl)-(furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
In the realm of catalysis and chemical synthesis, triazole compounds, including derivatives similar to (3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol, play critical roles. They serve as ligands in catalytic systems or as intermediates in the synthesis of complex molecules.
Molecular Structure Analysis
The molecular structure of (3,5-Dibromo-1H-1,2,4-triazol-1-yl)methanol is represented by the InChI Key: FTFMZPKQLUIZEC-UHFFFAOYSA-N.
Chemical Reactions Analysis
Reactions of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with 3,5-dimethylpyrazole, 1,3-dimethyl-3,7-dihydropurine-2,6-dione, 3,5-dibromo-1,2,4-triazole, 2,4,5-tribromoimidazole, and 2-chlorobenzimidazole lead to the formation of 5-azolylmethyl-2-bromo-5,6-dihydrothiazolo[3,2-b]-1,2,4-triazoles .
Physical And Chemical Properties Analysis
The physical and chemical properties of (3,5-Dibromo-1H-1,2,4-triazol-1-yl)methanol are not explicitly mentioned in the search results .
Scientific Research Applications
Heterocyclic Compounds Synthesis
Design and Synthesis of Human Dihydroorotate Dehydrogenase Inhibitors : This study focused on designing and synthesizing novel triazole derivatives as potent inhibitors of human dihydroorotate dehydrogenase (HsDHODH). Among the compounds synthesized, one displayed high potency in inhibiting HsDHODH with an IC50 value of 1.50 μmol·L−1 (Gong et al., 2017).
Synthesis of Pyrazolo[5,1‐c]triazines and Pyrazolo[1,5‐a]pyrimidines : This research involved the synthesis of various compounds, including naphtho[2,1-b]furan-2-yl derivatives from sodium salt of 5-hydroxy-1-naphtho[2,1-b]furan-2-ylpropenone and different reagents. The newly synthesized compounds were characterized by elemental analysis, spectral data, and chemical transformation (Abdelhamid et al., 2012).
Pharmaceutical Applications
Development and Validation of HPLC-DAD Method for Pharmaceutical Analysis : This study developed a highly sensitive and selective method for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate in injection solutions. The method involved high-performance liquid chromatography and was validated according to European and Ukrainian Pharmacopeia (Varynskyi et al., 2017).
Analysis of Blood Serum Biochemical Parameters in Treatment : This study aimed to analyze the serum biochemical parameters in rats after administering sodium 2-(4-amino-5-(furan-2-yl)-1,2,4-triazole-3-ylthio)acetate. The results suggested the potential of this compound as an antioxidant and immune-modulating agent (Danilchenko, 2017).
Acute Toxicity Studies
Acute Toxicity of Alkyl Derivatives : This research explored the acute toxicity of 5-(furan-2-yl, 2-metylfuran-3-yl)-4-amino-1,2,4-triazole-3-thiol alkyl derivatives. It was found that the toxicity varies depending on the hydrocarbon substituents, with some compounds being less toxic than the antimycotic agent fluconazole (Danilchenko & Parchenko, 2016).
Determination Method and Study of Piperidinium Derivative in Cow's Milk : The study developed a method for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate in cow’s milk and measured the residual amounts of this substance after administration (Varynskyi et al., 2019).
properties
IUPAC Name |
(3,5-dibromo-1,2,4-triazol-1-yl)-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2N3O2/c8-6-10-7(9)12(11-6)5(13)4-2-1-3-14-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITXJUCPMROHHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)N2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dibromo-1,2,4-triazol-1-yl)-(furan-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

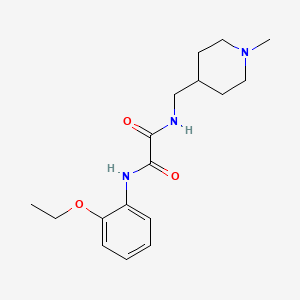
![cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/no-structure.png)
![5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2530951.png)
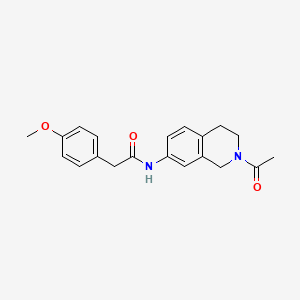
![1-[4-[4-(3-Fluorophenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2530955.png)
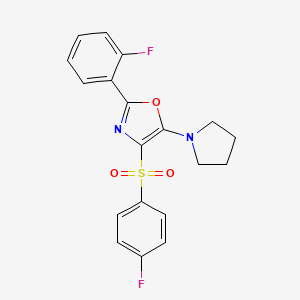
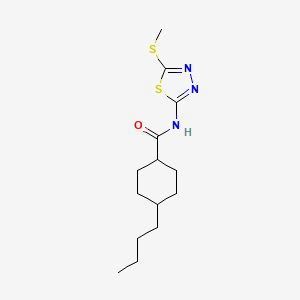
![2-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2530960.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2530963.png)
![9-(4-bromophenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2530964.png)
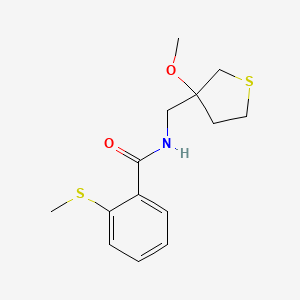
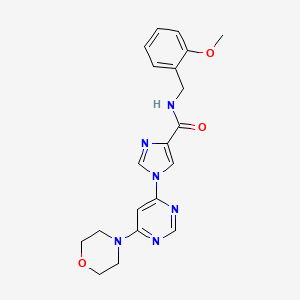
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(benzyloxy)benzyl)azetidine-3-carboxamide](/img/structure/B2530968.png)